N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3,4-dichlorobenzamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3,4-dichlorobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3,4-dichlorobenzamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzothiazole with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Industrial production methods for benzothiazole derivatives often involve multi-step processes that include the preparation of intermediate compounds followed by their subsequent reactions to form the final product. Techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization have been employed to enhance the efficiency and yield of these synthetic processes .
Chemical Reactions Analysis
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3,4-dichlorobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yields .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways. For instance, some benzothiazole derivatives have shown inhibitory activity against enzymes such as dihydroorotase, DNA gyrase, and tyrosine kinase . The compound may exert its effects by binding to these enzymes and disrupting their normal functions, leading to the inhibition of cellular processes essential for the survival and proliferation of pathogens or cancer cells .
Comparison with Similar Compounds
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3,4-dichlorobenzamide can be compared with other benzothiazole derivatives to highlight its uniqueness:
N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1): This compound exhibits luminescent properties and is used in the development of white light-emitting devices.
N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2): Similar to BHPO1, this compound also shows luminescent properties and is used in optoelectronic applications.
N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides: These compounds have been studied for their biological potential and structural properties.
The unique combination of the benzothiazole ring with the dichlorobenzamide moiety in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C20H11Cl3N2OS |
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Molecular Weight |
433.7 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3,4-dichlorobenzamide |
InChI |
InChI=1S/C20H11Cl3N2OS/c21-14-8-5-11(9-16(14)23)19(26)24-12-6-7-13(15(22)10-12)20-25-17-3-1-2-4-18(17)27-20/h1-10H,(H,24,26) |
InChI Key |
XVAJEDMGFIUGDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)NC(=O)C4=CC(=C(C=C4)Cl)Cl)Cl |
Origin of Product |
United States |
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